Methyl 3-methoxypiperidine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 3-methoxypiperidine-4-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
OMRSBJMWFJNAJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 3 Methoxypiperidine 4 Carboxylate and Its Analogues
Routes to the Piperidine (B6355638) Core and Introduction of the Methoxy (B1213986) Group
The construction of the piperidine ring and the concurrent or subsequent introduction of the 3-methoxy group can be achieved through several synthetic strategies. These include the functionalization of pre-existing piperidine rings, the formation of the ring through cyclization reactions, and the reduction of aromatic pyridine (B92270) precursors.
Conversion of Oxopiperidine Carboxylates to Methoxy-Substituted Intermediates
One common strategy to introduce a methoxy group at the 3-position of a piperidine ring involves the conversion of a corresponding oxopiperidine derivative. A key intermediate, ethyl 4-oxopiperidine-1-carboxylate, can be transformed into a methoxypiperidine ketal. researchgate.net This transformation is a crucial step, as it sets the stage for the introduction of the methoxy group. The reaction with iodosobenzene diacetate and potassium hydroxide is a known method to achieve this conversion. researchgate.net Following the formation of the ketal, methylation can be accomplished using reagents such as sodium hydride and methyl iodide to yield the desired 3-methoxy-substituted piperidine. researchgate.net
| Starting Material | Reagents | Intermediate | Subsequent Reagents | Product |
| Ethyl 4-oxopiperidine-1-carboxylate | Iodosobenzene diacetate, Potassium hydroxide | Methoxypiperidine ketal | Sodium hydride, Methyl iodide | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate analogue |
Mannich Reactions and Subsequent Methylation Strategies for Piperidine Formation
The Mannich reaction is a powerful tool in organic synthesis for the construction of nitrogen-containing compounds, including the piperidine ring. nih.gov This three-component condensation reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (such as a ketone or ester). The resulting Mannich base can then undergo further transformations to yield the desired piperidine structure. For the synthesis of analogues of methyl 3-methoxypiperidine-4-carboxylate, a Mannich reaction could be envisioned to form the piperidine core, followed by functional group manipulations to introduce the methoxy and carboxylate groups at the desired positions. Subsequent methylation of a hydroxyl group at the 3-position would be a key step to install the methoxy substituent.
Reduction of Pyridine Precursors to Hydrogenated Piperidine Rings
A widely employed and direct method for the synthesis of piperidines is the hydrogenation of pyridine precursors. nih.govplu.mx This approach benefits from the ready availability of a diverse range of substituted pyridines. The reduction of the aromatic pyridine ring to a saturated piperidine ring typically requires the use of catalysts and a hydrogen source. Various catalytic systems have been developed for this transformation, offering different levels of selectivity and efficiency.
Commonly used catalysts include transition metals such as rhodium, iridium, ruthenium, and palladium. nih.govsnnu.edu.cn For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been utilized to produce 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. snnu.edu.cn Similarly, iridium-based catalysts have been shown to be effective for the asymmetric hydrogenation of pyridinium salts. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, allowing for the diastereoselective synthesis of substituted piperidines. plu.mx
| Pyridine Precursor | Catalyst | Hydrogen Source | Product |
| Substituted Pyridine | Rhodium Complex | H₂ | Substituted Piperidine |
| Pyridinium Salt | Iridium Complex | H₂ | Substituted Piperidine |
| 4-Aminopyridine derivative | Platinum(IV) oxide | H₂ | 4-Aminopiperidine derivative |
Stereoselective and Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of polysubstituted piperidines is a critical area of research.
Diastereoselective Approaches for Chiral Piperidine Carboxylates
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For piperidine derivatives, this can be achieved through various strategies, including substrate-controlled reactions where the existing stereochemistry of the starting material directs the formation of new stereocenters. The reduction of substituted pyridines can be performed diastereoselectively to yield specific isomers of the resulting piperidine. plu.mx For instance, a one-pot cascade process involving rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and subsequent acid/borohydride-promoted reduction, has been developed to prepare highly substituted tetrahydropyridines with high diastereoselectivity. nih.gov These intermediates can then be converted to the corresponding piperidine derivatives.
Enantioselective Synthesis via Chiral Auxiliaries or Organocatalysis
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be accomplished using chiral auxiliaries, chiral catalysts, or organocatalysts.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com These auxiliaries can control the facial selectivity of nucleophilic additions to imines, leading to the formation of chiral piperidinones which can be further elaborated. cdnsciencepub.com
Organocatalysis: Organocatalysis utilizes small organic molecules as catalysts to promote asymmetric transformations. acs.org This field has emerged as a powerful tool for the synthesis of chiral compounds. For the synthesis of polysubstituted piperidines, organocatalytic domino reactions, such as a Michael addition/aminalization process catalyzed by a chiral prolinol derivative, can create multiple stereocenters with high enantioselectivity in a single step. acs.org Cinchona alkaloids have also been used as chiral Lewis bases in the asymmetric α-sulfenylation of substituted piperazine-2,5-diones, demonstrating the utility of organocatalysis in the synthesis of complex heterocyclic systems. nih.gov
| Method | Chiral Source | Key Transformation | Product Stereochemistry |
| Chiral Auxiliary | Arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity |
| Organocatalysis | Chiral Prolinol Derivative | Domino Michael addition/aminalization | Excellent enantioselectivity |
| Asymmetric Catalysis | Rhodium(I) Complex | [2+2+2] Cycloaddition | High enantioselectivity |
| Asymmetric Catalysis | Copper(I) Complex | Dearomatization/Borylation of Pyridines | High enantio- and diastereoselectivity |
Biotransformation-Mediated Routes to Enantiopure Piperidine Derivatives
The production of enantiomerically pure piperidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Biotransformation, utilizing enzymes or whole-cell systems, offers a powerful and green alternative to traditional chemical methods for achieving high enantioselectivity.
Enzymatic kinetic resolution (EKR) is a prominent biotransformation strategy for separating racemic mixtures. This technique exploits the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. The resulting mixture of a product and the unreacted starting material can then be separated. Lipases are particularly effective due to their stability in organic solvents and their ability to catalyze reactions like hydrolysis, esterification, and acylation on a wide range of substrates without needing cofactors. nih.govmdpi.com
A common approach involves the lipase-catalyzed acylation of a racemic piperidine intermediate containing a hydroxyl or amino group. For instance, the resolution of secondary amines through enzyme-catalyzed acylation is a well-documented, though relatively rare, process. acs.orgacs.org In one study, the lipase Toyobo LIP-300 was used with trifluoroethyl isobutyrate as an acylating agent to selectively acylate the (+)-enantiomer of a piperidine intermediate, allowing for its separation from the unreacted (-)-enantiomer. nih.gov The desired enantiomer could then be obtained in high enantiomeric excess after hydrolysis of the newly formed amide. acs.org
Similarly, the hydrolysis of racemic esters or carbamates is another effective EKR strategy. acs.org Lipases can selectively hydrolyze one enantiomer of an ester, yielding an enantiopure alcohol and the unreacted enantiomeric ester. The efficiency of these resolutions can be very high, often achieving excellent enantiomeric excess (>99%) and conversions close to 50%. mdpi.com The development of immobilized enzymes, such as Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes, has further enhanced the utility of this approach by creating reusable and often more efficient catalysts for piperidine synthesis. rsc.org
| Enzyme | Reaction Type | Substrate Type | Key Feature | Reference |
| Lipase (e.g., Toyobo LIP-300) | Acylation | Racemic piperidine with amine group | Selective acylation of one enantiomer | nih.gov |
| Lipase | Hydrolysis | Racemic piperidine carbamate | Selective hydrolysis of one enantiomer | acs.org |
| Candida antarctica lipase B (CALB) | Multicomponent Reaction | Benzaldehyde, aniline, acetoacetate | Biocatalytic synthesis of piperidine ring | rsc.org |
| Porcine Pancreatic Lipase (PPL) | Cyclization | β-Ketothioamides with β-Nitrostyrene | Environmentally benign synthesis without hazardous reagents | nih.gov |
Esterification Methods for Carboxylate Introduction
The introduction of the methyl carboxylate group at the C-4 position of the piperidine ring is a critical step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding piperidine-4-carboxylic acid.
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The most classic and widely used method is the Fischer-Speier esterification, or simply Fischer esterification. organic-chemistry.orglibretexts.org This acid-catalyzed equilibrium reaction involves protonation of the carboxylic acid's carbonyl group by a strong acid (like H₂SO₄ or p-TsOH), which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol, in this case) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com To drive the equilibrium toward the product side and achieve high yields, the reaction is often conducted using a large excess of the alcohol or by removing the water as it is formed. libretexts.org
Other direct methods for converting the carboxylic acid to its methyl ester are also employed. One common strategy involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to give the methyl ester in high yield. researchgate.net Another approach is the reaction of the carboxylate salt with an alkylating agent. For example, treating a piperidine-4-carboxylic acid with a base like potassium carbonate to form the carboxylate, followed by the addition of an iodomethane, yields the methyl ester. chemicalbook.com
| Method | Reagents | Key Principle | Reference |
| Fischer Esterification | Carboxylic acid, Methanol, Strong Acid (e.g., H₂SO₄) | Acid-catalyzed equilibrium reaction | organic-chemistry.orglibretexts.org |
| Via Acyl Chloride | Carboxylic acid, SOCl₂, Methanol | Conversion to a highly reactive intermediate | researchgate.net |
| Alkylation | Carboxylic acid, Base (e.g., K₂CO₃), Iodomethane | Sₙ2 reaction on an alkyl halide | chemicalbook.com |
Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. This method can be advantageous when, for example, an ethyl or benzyl ester of the piperidine-4-carboxylic acid is more readily synthesized or available than the free acid. The pre-existing ester can then be converted to the desired methyl ester by reacting it with methanol in the presence of an acid or base catalyst.
This process is also an equilibrium reaction. To favor the formation of the methyl ester, a large excess of methanol is typically used to shift the equilibrium. Transesterification can be a useful alternative to direct esterification, particularly if the starting carboxylic acid is sensitive to the harsh conditions of some direct methods. organic-chemistry.org For instance, in complex syntheses, a mixture of cis- and trans-diesters can be separated, and the undesired cis-diester can be recycled back into the desired trans-isomer via re-esterification, demonstrating a practical application of this process. google.com
Advanced Synthetic Protocols and Scalability Considerations
The efficiency of a synthetic step is highly dependent on various reaction parameters, including solvent, temperature, catalyst, and reaction time. Systematic optimization of these conditions is crucial for maximizing the yield of the desired product and minimizing the formation of impurities.
For example, in the synthesis of pyrazole derivatives from piperidine-containing β-enamino diketones, the choice of solvent was found to significantly impact both the yield and the regioselectivity of the reaction. nih.gov As shown in the table below, conducting the reaction in ethanol provided the highest yield and the best ratio of the desired regioisomer.
Table: Effect of Solvent on the Regioselectivity and Yield of Pyrazole Formation
| Entry | Solvent | Yield of Isomer 5a (%) | Yield of Isomer 6a (%) |
|---|---|---|---|
| 1 | EtOH | 81 | 2 |
| 2 | ACN | 75 | 3 |
| 3 | CCl₄ | 54 | 9 |
Data adapted from a study on the synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov
Similarly, in enzymatic resolutions, factors such as the choice of acylating agent, solvent, and moisture content are optimized to achieve the best separation of enantiomers. nih.govacs.org The goal of optimization is to develop a robust process that consistently delivers the product in high yield and purity, which is essential for scalable synthesis. researchgate.net
Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govunibo.it The development of environmentally benign pathways for synthesizing piperidine derivatives is an active area of research.
Key strategies in green synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane with more environmentally friendly options such as water or ethanol. nih.govajchem-a.com Some reactions have been developed to be catalyst-free and run in water under reflux conditions. ajchem-a.com
Biocatalysis: As discussed previously, using enzymes can replace toxic heavy metal catalysts and often allows reactions to proceed under milder conditions with high selectivity. rsc.orgnih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of this principle. rsc.org
Renewable Feedstocks: Developing synthetic routes that start from abundant, renewable biomass instead of petroleum-based resources. For example, a novel catalytic system has been developed to synthesize piperidine from furfural, a bio-based platform chemical. nih.gov
These approaches not only reduce the environmental footprint of chemical manufacturing but also can lead to safer and more cost-effective processes. researchgate.net
Chemical Reactivity and Derivatization Studies of Methyl 3 Methoxypiperidine 4 Carboxylate
Reactions at the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring of Methyl 3-methoxypiperidine-4-carboxylate is expected to be a reactive site for various modifications.
N-Alkylation and N-Acylation Reactions
Standard organic chemistry principles suggest that the nitrogen atom in the piperidine ring would be susceptible to N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are fundamental for introducing diverse substituents onto the nitrogen atom. However, no specific examples, reaction conditions, or yields have been reported in the scientific literature for this compound.
Formation of N-Substituted Piperidine Derivatives
The functionalization of the piperidine nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. The synthesis of specific N-substituted derivatives of this compound has not been described in published research, preventing any detailed discussion on the scope and nature of these derivatives.
Transformations of the Carboxylate Ester Group
The methyl ester functional group represents another key site for chemical modification, allowing for the synthesis of a range of derivatives.
Hydrolysis to the Free Carboxylic Acid
Hydrolysis of the methyl ester, typically under acidic or basic conditions, would yield the corresponding 3-methoxypiperidine-4-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. Despite the predictability of this reaction, specific conditions and outcomes for the hydrolysis of this compound are not documented.
Amidation Reactions for Carboxamide Formation
The conversion of the ester to an amide is a crucial transformation. This can be achieved through direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. No literature is available that details the amidation of this compound with specific amines or the reaction conditions employed.
Reductions to Alcohol Derivatives
Reduction of the carboxylate ester group using reducing agents like lithium aluminum hydride would be expected to yield (3-methoxypiperidin-4-yl)methanol. This reaction would provide a primary alcohol derivative, which could be used in further synthetic steps. However, no published studies have reported the reduction of this compound.
Reactivity and Modification of the Methoxy (B1213986) Moiety
The methoxy group at the C-3 position is a key functional handle. Its primary reactivity involves the cleavage of the ether bond, which unmasks a hydroxyl group, thereby opening pathways for further functional group interconversions.
The cleavage of the methyl ether in this compound is a synthetically important transformation that converts the methoxy group into a hydroxyl group, yielding Methyl 3-hydroxypiperidine-4-carboxylate. Ethers are generally stable, but their cleavage can be effectively achieved under strongly acidic conditions. wikipedia.orgpressbooks.pub
The most common reagents for this purpose are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.publibretexts.org The reaction mechanism typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.com The process begins with the protonation of the ether oxygen by the strong acid, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.comyoutube.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the methyl carbon of the protonated ether, displacing methanol and forming a methyl halide. masterorganicchemistry.com The piperidine core of the molecule remains with a newly formed hydroxyl group at the C-3 position. Given that the ether is attached to a secondary carbon on the ring and a primary methyl group, the nucleophilic attack occurs preferentially at the less sterically hindered methyl carbon. pressbooks.pub
Alternative reagents for ether cleavage include Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI), which can effect demethylation under milder conditions compared to strong mineral acids.
Table 1: Potential Ether Cleavage Reactions
| Reagent(s) | Expected Product | Mechanism | Notes |
| HBr or HI (aqueous, reflux) | Methyl 3-hydroxypiperidine-4-carboxylate | SN2 | Harsh conditions required; risk of ester hydrolysis. pressbooks.pubmasterorganicchemistry.com |
| Boron tribromide (BBr₃) | Methyl 3-hydroxypiperidine-4-carboxylate | Lewis acid-mediated cleavage | Can be performed at lower temperatures. |
| Trimethylsilyl iodide (TMSI) | Methyl 3-hydroxypiperidine-4-carboxylate | Silyl-mediated cleavage | Generally mild conditions. |
Once the methoxy group has been cleaved to a hydroxyl group, this new functionality serves as a versatile point for further derivatization. Standard organic transformations can be applied to convert the alcohol into a variety of other functional groups.
For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270). These sulfonate esters are excellent substrates for subsequent nucleophilic substitution reactions, allowing for the introduction of azides, cyanides, or other nucleophiles.
Furthermore, the alcohol can be oxidized to a ketone (Methyl 3-oxo-piperidine-4-carboxylate) using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. The hydroxyl group can also be subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom at the C-3 position.
Table 2: Potential Functional Group Interconversions from the 3-Hydroxy Derivative
| Reagent(s) | Intermediate/Product | Transformation |
| TsCl, Pyridine | Methyl 3-(tosyloxy)piperidine-4-carboxylate | O-Tosylation |
| MsCl, Et₃N | Methyl 3-(mesyloxy)piperidine-4-carboxylate | O-Mesylation |
| PCC or Swern Oxidation | Methyl 3-oxopiperidine-4-carboxylate | Oxidation |
| DAST | Methyl 3-fluoropiperidine-4-carboxylate | Deoxofluorination |
| NaN₃ (after conversion to sulfonate) | Methyl 3-azidopiperidine-4-carboxylate | Nucleophilic Substitution |
Functionalization of the Piperidine Ring System
The saturated carbocyclic framework of the piperidine ring presents a greater challenge for functionalization due to the presence of relatively inert C-H bonds. However, modern synthetic methods, including directed C-H activation and transformations involving adjacent functional groups, offer powerful strategies for its modification.
Palladium-catalyzed C(sp³)–H activation is a powerful tool for the direct functionalization of saturated heterocycles like piperidine. acs.orgacs.org These reactions typically rely on a directing group (DG) to position the metal catalyst in proximity to a specific C-H bond, thereby controlling regioselectivity. For a substrate like this compound, a directing group would likely need to be installed on the piperidine nitrogen. Common directing groups include picolinamide or aminoquinoline moieties. acs.orgacs.org
Once an N-directing group is in place, palladium catalysis can selectively activate and arylate the C-H bonds at the C-2 position. The related compound, methyl piperidine-4-carboxylate, is known to be a reactant for C-2 arylation via directed transition metal-catalyzed sp³ C-H activation. fishersci.com This strategy would be expected to functionalize the C-2 and C-6 positions of the piperidine ring. It is also conceivable that the existing C-3 or C-4 substituents could influence the regioselectivity of C-H activation, potentially directing functionalization to the C-5 position, although this is generally less common without a specifically designed directing group. acs.org
Direct halogenation of the piperidine ring is challenging. However, specific positions can be targeted. For instance, the α-position relative to the nitrogen (C-2 and C-6) can be halogenated through radical-based or oxidative methods. One approach involves the formation of an N-acyliminium ion intermediate, which can then be trapped by a halide. nih.gov
The synthesis of fluorinated piperidines often relies on the hydrogenation of pre-functionalized fluoropyridines. nih.goveurekalert.orgacs.org This dearomatization-hydrogenation process provides access to a wide range of all-cis-(multi)fluorinated piperidines. nih.gov While not a direct functionalization of the existing piperidine ring, this synthetic strategy is a primary method for producing piperidine cores bearing fluorine substituents. nih.govnih.gov
The introduction of alkyl or aryl groups at specific carbon positions on the piperidine ring can be accomplished through several strategies beyond C-H activation. One of the most established methods involves the generation and alkylation of an enolate or a related carbanion. 182.160.97fiveable.me
For this compound, direct enolate formation is not straightforward. However, if the molecule is first oxidized at the C-3 position to the corresponding 3-keto derivative (as described in 3.3.2), an enolate can be generated by deprotonation at either the C-2 or C-4 position. The regioselectivity of this deprotonation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). fiveable.me The resulting enolate can then be trapped with an alkyl halide or other electrophile to introduce a new substituent at either C-2 or C-4. uwo.cayoutube.com Alkylation strategies have been successfully applied to related piperidine-4-carboxylate systems. researchgate.net
Table 3: Potential Strategies for Piperidine Ring Functionalization
| Position | Reaction Type | Reagent(s)/Strategy | Expected Outcome |
| C-2 / C-6 | Directed C-H Arylation | 1. Install N-directing group (e.g., picolinamide) 2. Pd(OAc)₂, Ar-I, base | Arylation at the C-2 position. acs.orgfishersci.com |
| C-2 / C-6 | Radical Bromination | NBS, AIBN (radical initiator) | Bromination at the α-position to nitrogen. nih.gov |
| C-2 / C-4 | Enolate Alkylation | 1. Oxidation of C-3 to ketone 2. Base (e.g., LDA) 3. Alkyl halide (R-X) | Alkylation at C-2 or C-4. fiveable.meyoutube.com |
| Various | Synthesis from Pyridines | Hydrogenation of substituted fluoropyridines | Access to various fluorinated piperidine analogues. nih.govacs.org |
Regioselective Substitution Reactions
The regioselectivity of substitution reactions on the piperidine ring of this compound is a critical aspect of its chemical reactivity, influencing the formation of specific isomers in derivatization studies. The interplay between the steric and electronic effects of the methoxy group at the C-3 position and the methyl carboxylate group at the C-4 position governs the outcome of these reactions.
Factors Influencing Regioselectivity
The substitution pattern of the piperidine ring creates a distinct chemical environment at each carbon atom. The C-2 and C-6 positions are adjacent to the nitrogen atom, influencing their reactivity in reactions such as N-alkylation and acylation, which primarily occur at the nitrogen atom. However, for substitutions on the carbon framework, the existing substituents play a directing role.
The methoxy group at C-3 is an electron-donating group, which can influence the reactivity of the adjacent C-2 and C-4 positions. Conversely, the methyl carboxylate group at C-4 is an electron-withdrawing group, which can decrease the nucleophilicity of the ring. The steric bulk of these substituents also plays a significant role in determining the accessibility of each position to incoming reagents. For instance, in reactions involving bulky nucleophiles or electrophiles, substitution is likely to be favored at the less sterically hindered positions.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the regioselectivity is often dictated by the position of a suitable leaving group. While this compound itself does not possess a leaving group on the ring, derivatives can be synthesized to explore such reactions. For example, the hydroxyl group in a precursor like methyl 3-hydroxy-4-piperidinecarboxylate could be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic attack would then be subject to the directing effects of the substituents.
Research on analogous 2,4-disubstituted piperidines has demonstrated that the diastereoselective synthesis can be controlled by the reaction sequence, highlighting the importance of the order in which substituents are introduced acs.orgnih.govacs.org. In a hypothetical scenario where a leaving group is present at the C-5 position, a nucleophile would likely attack at this position, with the stereochemical outcome influenced by the existing substituents at C-3 and C-4.
Electrophilic Substitution and C-H Functionalization
Direct C-H functionalization of piperidine rings is a powerful tool for derivatization. The regioselectivity of these reactions is often controlled by the directing effect of the nitrogen atom's protecting group and the inherent reactivity of the C-H bonds. Studies on N-Boc-piperidine have shown that functionalization can be directed to the C-2, C-3, or C-4 positions depending on the catalyst and directing group employed d-nb.infonih.govnih.gov.
For this compound, where the nitrogen is typically protected (e.g., with a Boc or Cbz group) during such transformations, the electronic effects of the C-3 methoxy and C-4 carboxylate groups would be significant. The electron-donating methoxy group could activate the C-2 and C-4 positions towards electrophilic attack, while the electron-withdrawing carboxylate group would deactivate the ring. However, direct electrophilic substitution on the carbon ring of a saturated heterocycle like piperidine is less common than C-H functionalization mediated by transition metals.
In rhodium-catalyzed C-H insertion reactions, for instance, the site selectivity is highly dependent on the catalyst and the N-protecting group d-nb.info. It has been shown that C-H functionalization of N-Boc-piperidine can generate 2-substituted analogues, while different protecting groups and catalysts can lead to 4-substituted products nih.govnih.gov. For our target molecule, one could predict that the C-2 and C-6 positions would be the most likely sites for C-H functionalization due to their proximity to the nitrogen atom, with the relative reactivity of C-2 versus C-6 being influenced by the steric hindrance imposed by the C-3 methoxy group.
Hypothetical Regioselective Reactions
Due to the limited direct experimental data on regioselective substitution reactions of this compound, we can extrapolate from related systems to predict potential outcomes. The following table outlines hypothetical regioselective reactions, illustrating the expected major products based on established principles of chemical reactivity in substituted piperidines.
| Reaction Type | Reagents and Conditions | Predicted Major Product Position of Substitution | Rationale |
| Directed C-H Arylation | Aryl halide, Pd catalyst, directing group on N | C-2 or C-6 | Proximity to the directing nitrogen atom and established precedent in piperidine chemistry. |
| Nucleophilic Substitution (with prior functionalization) | Nucleophile (e.g., NaN3), on a C-5 tosylated derivative | C-5 | Position of the activated leaving group. |
| Radical Bromination | NBS, light | C-2 or C-6 | Radical stability adjacent to the nitrogen atom. |
Applications As a Synthetic Building Block for Complex Molecular Architectures
Construction of Diverse Heterocyclic Systems
The piperidine (B6355638) core of Methyl 3-methoxypiperidine-4-carboxylate serves as a robust foundation for the synthesis of various nitrogen-containing heterocycles. Its inherent stereochemistry and conformational flexibility are key attributes that chemists leverage to build novel molecular frameworks.
The functional handles of this compound facilitate intramolecular cyclization reactions to form fused piperidine systems. By introducing a reactive chain onto the piperidine nitrogen and subsequently inducing cyclization with the C4-carboxylate group (or a derivative thereof), it is possible to construct bicyclic structures. For example, N-alkylation with a bifunctional reagent can set the stage for a ring-closing reaction, leading to the formation of a second ring fused to the piperidine core. Such fused bicyclic piperidines are considered valuable templates in medicinal chemistry due to their rigid, three-dimensional structures which can improve physicochemical properties and present novel pharmacophores.
The synthesis of spirocyclic and bicyclic nitrogen heterocycles from piperidine precursors is a key strategy for creating compounds with high sp3 character and structural complexity, which are desirable features in drug discovery. researchgate.net General methods, such as intramolecular cyclization and ring-closing metathesis, can be applied to derivatives of this compound to generate these frameworks. uea.ac.uk For instance, photoredox-catalyzed radical hydroarylation represents a modern approach to constructing spirocyclic piperidines from linear precursors under mild conditions. nih.gov This involves the cyclization of an aryl radical onto an olefin tethered to the piperidine scaffold.
Another powerful technique is the use of ring-closing metathesis on diene-containing piperidine derivatives, which can be used to form a variety of unsaturated bicyclic nitrogen heterocycles, including indolizidinone and quinolizidinone frameworks. uea.ac.ukacs.org These strategies allow for the controlled assembly of complex, rigid structures that are of significant interest for their potential biological activities. mdpi.comnih.gov
Table 1: Synthetic Strategies for Heterocyclic Systems
| Target Heterocycle | General Synthetic Strategy | Key Transformation |
|---|---|---|
| Fused Piperidines | Intramolecular Cyclization | N-alkylation followed by ring closure |
| Spirocyclic Piperidines | Radical Hydroarylation | Photoredox-catalyzed aryl radical cyclization nih.gov |
The piperidine moiety is a common feature in pharmacologically active compounds containing pyrazole rings. A general synthetic route involves converting a piperidine-4-one precursor into a β-keto ester, which is then treated with N,N-dimethylformamide dimethyl acetal to form a β-enamino diketone. Subsequent reaction with various hydrazines yields 5-(piperidinyl)-1H-pyrazole-4-carboxylates. This method allows for the regioselective synthesis of novel heterocyclic amino acids that serve as chiral building blocks for further elaboration.
While direct synthesis of pyrrolamide scaffolds from this compound is less commonly documented, a plausible synthetic route can be envisioned. This would involve the amidation of the C4-carboxylate with an appropriate amine, followed by the construction of the pyrrole ring through established methodologies, such as Paal-Knorr synthesis or other cyclization strategies involving dicarbonyl compounds.
Precursor for Bioactive Molecular Scaffolds in Medicinal Chemistry Research
The structural motifs derived from this compound are present in numerous biologically active molecules. Its role as a key intermediate allows for the efficient synthesis of compounds targeting various physiological pathways.
One of the most notable applications of this piperidine scaffold is in the synthesis of the gastrointestinal prokinetic agent Cisapride and its analogues. The key intermediate, ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, is derived from related piperidone structures. The synthesis involves establishing the cis-relationship between the C3-methoxy and C4-amino groups on the piperidine ring. This crucial intermediate is then coupled with 4-amino-5-chloro-2-methoxybenzoic acid to form the final amide bond, yielding Cisapride. The presence of the 3-methoxy group on the piperidine ring was found to be critical for the optimal pharmacological profile of the final drug molecule.
Table 2: Role in the Synthesis of Cisapride
| Compound/Intermediate | Role in Synthesis |
|---|---|
| 1-Benzylpiperidin-4-one | Starting material for piperidine core |
| Ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate | Key piperidine intermediate with correct stereochemistry |
| 4-amino-5-chloro-2-methoxybenzoic acid | Benzamide coupling partner |
The substituted piperidine scaffold is a privileged structure for ligands targeting G-protein coupled receptors.
5-hydroxytryptamine receptor 4 (5-HT4): Cisapride itself is a serotonin 5-HT4 receptor agonist, and its prokinetic effects are mediated through this mechanism. The 4-amino-3-methoxypiperidine moiety is a key pharmacophoric element for binding to this receptor. Consequently, derivatives of this compound are valuable starting materials for developing novel and more selective 5-HT4 receptor agonists and antagonists for treating gastrointestinal disorders.
Orexin type 2 receptor (OX2R): Orexin receptors are involved in regulating sleep and wakefulness, making them important targets for treating sleep disorders like narcolepsy. While many orexin receptor modulators feature different heterocyclic cores, the principles of their design often involve substituted nitrogen heterocycles that can be accessed from precursors like this compound. The ability to functionalize the piperidine at multiple positions allows for the synthesis of diverse libraries of compounds to explore the structure-activity relationships for OX2R ligands. For example, the synthesis of complex benzamides and sulfonamides as selective OX2R agonists has been reported, highlighting the importance of tailored heterocyclic building blocks in this area of research.
Development of Specialized Reagents and Catalysts
Beyond its role as a scaffold for bioactive molecules, the chemical structure of this compound can be adapted for use in synthetic methodology, including the design of organocatalysts and specialized reagents for heterocycle synthesis.
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, chiral organic molecules to catalyze enantioselective reactions. nih.gov Piperidine and its derivatives, particularly those derived from natural products or prepared through asymmetric synthesis, are effective organocatalysts for a variety of transformations. researchgate.netacs.org
The piperidine nitrogen can act as a Lewis base or participate in enamine/iminium ion catalysis, while the substituents on the ring can create a specific chiral environment to control the stereochemical outcome of a reaction. Proline, a five-membered ring analog, is a famous example of an amino acid organocatalyst, and piperidine-based systems can function similarly. nih.gov For example, a biomimetic, organocatalytic approach has been used for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov
While this compound itself is not chiral, it can be resolved into its separate enantiomers or used as a starting material to synthesize more complex chiral piperidine derivatives. These chiral derivatives could then be employed as organocatalysts. The ester and methoxy (B1213986) groups offer sites for modification to append other catalytic moieties or to fine-tune the steric and electronic properties of the catalyst, potentially leading to high levels of stereocontrol in asymmetric transformations like Michael additions, aldol reactions, or cycloadditions. acs.orgresearchgate.net
The Stannyl Amine Protocol (SnAP) provides a modern and efficient method for the one-step synthesis of saturated N-heterocycles from simple aldehydes. ethz.ch SnAP reagents are aminostannanes that react with an aldehyde to form an imine, which then undergoes a copper-mediated intramolecular cyclization to yield the desired N-heterocycle. orgsyn.org
This methodology is particularly useful for creating substituted piperidines, morpholines, and other valuable heterocyclic structures. ethz.ch A key advantage is the ability to generate N-unprotected heterocycles that are ready for further functionalization. The structure of the SnAP reagent dictates the structure of the resulting heterocycle.
This compound can serve as a precursor for the synthesis of a specific SnAP reagent. The synthesis would involve the conversion of the methyl carboxylate group into a primary amine (e.g., through a Curtius rearrangement or by reduction to the alcohol followed by conversion to an amine). This resulting 3-methoxy-4-aminopiperidine derivative could then be transformed into a tributylstannyl amine. The subsequent SnAP reaction of this custom reagent with an aldehyde would lead to the formation of a bicyclic or spirocyclic N-heterocycle, demonstrating the utility of the original piperidine as a building block for complex reagent design. The Bode research group has specifically reported the synthesis of 3-Alkoxypiperidines using this powerful methodology. ethz.ch
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon skeletons.
Detailed experimental ¹H NMR (Proton Nuclear Magnetic Resonance) data, including chemical shifts (δ), multiplicities, and coupling constants (J) for Methyl 3-methoxypiperidine-4-carboxylate, are not available in the reviewed scientific literature. Such data would be critical for analyzing the specific electronic environment of each proton within the molecule, determining proton-proton connectivities, and confirming the stereochemical arrangement of the substituents on the piperidine (B6355638) ring.
Experimental ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for this compound, which would identify the chemical shift of each unique carbon atom in the molecule, has not been reported in the available literature. This analysis is crucial for confirming the carbon framework of the piperidine ring, the methoxy (B1213986) group, and the methyl carboxylate functionality.
There are no published studies employing advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC), ¹⁵N NMR, or ¹⁹F NMR for the structural confirmation of this compound. These advanced methods would be invaluable for unambiguously assigning proton and carbon signals, establishing long-range correlations, and providing definitive structural proof.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing insights into the molecule's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a highly precise mass measurement. The molecular formula for the neutral form of this compound is C₈H₁₅NO₃, corresponding to a monoisotopic mass of 173.1052 Da. uni.lu
While experimental HRMS data is not available, theoretical mass-to-charge ratios (m/z) for common adducts have been predicted, which are essential for identifying the compound in HRMS analyses. uni.lu
Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₈H₁₆NO₃⁺ | 174.11248 |
| [M+Na]⁺ | C₈H₁₅NNaO₃⁺ | 196.09442 |
| [M+K]⁺ | C₈H₁₅KNO₃⁺ | 212.06836 |
| [M+NH₄]⁺ | C₈H₁₉N₂O₃⁺ | 191.13902 |
| [M-H]⁻ | C₈H₁₄NO₃⁻ | 172.09792 |
No studies detailing the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) were found in the scientific literature. An MS/MS analysis would involve the isolation and fragmentation of a precursor ion (such as [M+H]⁺), providing characteristic product ions. The resulting fragmentation pattern would serve as a structural fingerprint, helping to confirm the connectivity of the methoxy and carboxylate groups to the piperidine ring.
X-Ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. researchgate.netnih.gov For chiral molecules like this compound, which contains multiple stereocenters, this technique is indispensable for establishing the relative and absolute stereochemistry.
The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. To establish the absolute configuration of a light-atom molecule (containing no atom heavier than oxygen), the anomalous dispersion effect is measured. researchgate.net While this effect is weak for lighter atoms, modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for a reliable assignment. researchgate.net A Flack parameter value close to zero for a given enantiomer confirms that the assigned absolute stereochemistry is correct. researchgate.net
In addition to stereochemistry, X-ray crystallography provides a detailed snapshot of the molecule's preferred conformation in the solid state. For the piperidine ring, this analysis reveals whether it adopts a chair, boat, or twist-boat conformation. nih.gov In most cases, the chair conformation is energetically favored. rsc.org The analysis also defines the orientation of the substituents—in this case, the 3-methoxy and 4-carboxylate groups—as either axial or equatorial. This information is vital for understanding the steric and electronic interactions that govern the molecule's reactivity and biological activity.
While specific crystallographic data for this compound is not publicly available, the table below shows representative data that would be obtained from such an analysis, based on similar small organic molecules. mdpi.comresearchgate.net
Table 1: Representative X-Ray Crystallography Data
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₈H₁₅NO₃ | The elemental composition of the molecule. uni.lu |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. |
| a (Å) | 9.540 | Unit cell dimension along the a-axis. |
| b (Å) | 11.833 | Unit cell dimension along the b-axis. |
| c (Å) | 11.858 | Unit cell dimension along the c-axis. |
| β (°) | 109.44 | The angle of the oblique intersection in a monoclinic system. |
| Volume (ų) | 1262.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Flack Parameter | 0.05(7) | A value near zero indicates the correct absolute stereochemistry has been determined. |
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating its various stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods employed for these purposes.
HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds. For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. nih.gov This method allows for the separation of the main compound from any impurities arising from the synthesis, such as starting materials, byproducts, or degradation products.
The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a mixture of water (with acid modifiers like phosphoric acid) and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, but since the piperidine ring lacks a strong chromophore, derivatization may be necessary to enhance detection sensitivity. nih.gov Pre-column derivatization with a UV-active reagent, such as 4-toluenesulfonyl chloride or benzoyl chloride, can be employed to attach a chromophore to the piperidine nitrogen, significantly improving detection limits. nih.govgoogle.com
For the separation of enantiomers and diastereomers, chiral HPLC is the method of choice. nih.govktu.edu This involves using a chiral stationary phase (CSP) that can selectively interact with one stereoisomer more strongly than another, leading to different retention times and enabling their separation and quantification.
Table 2: Typical HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Purity Analysis (RP-HPLC) | ||
| Column | Inertsil C18 (250 x 4.6 mm) | Standard reversed-phase column for separating compounds based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (e.g., 68:32 v/v) | A polar mobile phase to elute compounds from the nonpolar column. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detector | UV at 228 nm (with derivatization) | Detects UV-absorbing compounds as they elute. nih.gov |
| Column Temperature | 30°C | Maintained for consistent and reproducible retention times. nih.gov |
| Isomeric Separation (Chiral HPLC) | ||
| Column | Chiralpak AD-H | A common chiral stationary phase for separating enantiomers. nih.gov |
| Mobile Phase | Ethanol with 0.1% Diethylamine | A polar mobile phase often used in normal-phase or polar organic mode chiral separations. nih.gov |
| Flow Rate | 0.5 mL/min | A slower flow rate is often used to improve resolution in chiral separations. nih.gov |
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, compounds like this compound, which contain polar functional groups (-NH, -OCH₃, -COOR), often exhibit poor chromatographic behavior, such as broad, tailing peaks and low volatility, making direct analysis difficult. oup.com
To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative. colostate.edulibretexts.org This process involves chemically modifying the polar functional groups. The three main types of derivatization for GC are silylation, acylation, and alkylation. libretexts.org
Silylation: This is a common method where active hydrogens (like the one on the piperidine nitrogen) are replaced with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose, increasing volatility and reducing hydrogen bonding. sigmaaldrich.com
Acylation: This involves converting the amine group into an amide using reagents like pentafluorobenzoyl chloride. oup.com This not only increases volatility but also introduces halogen atoms, which significantly enhances the sensitivity of detection by an electron capture detector (ECD). weber.hu
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a nonpolar DB-5 or a polar wax column) depends on the properties of the derivative. nih.gov
Table 3: Common GC Derivatization and Analysis Parameters
| Parameter | Technique/Condition | Purpose |
|---|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylating agent that replaces active hydrogens with a TMS group to increase volatility. sigmaaldrich.com |
| Pentafluorobenzoyl chloride (PFBCI) | Acylating agent that forms a stable, volatile derivative and enhances ECD detection. oup.com | |
| GC Column | DB-5 (5% Phenyl-methylpolysiloxane) | A common, nonpolar column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | e.g., 100°C hold 2 min, ramp to 280°C at 10°C/min | A temperature gradient to separate compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds; MS provides structural information for identification. |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring
The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents and the nitrogen heteroatom introduces complexities, leading to the possibility of other conformations like twist-boat forms, which may exist in equilibrium. ias.ac.innih.gov Molecular modeling is essential for determining the preferred three-dimensional structure and the relative energies of these different conformers.
For Methyl 3-methoxypiperidine-4-carboxylate, the key conformational questions revolve around the axial or equatorial orientations of the 3-methoxy and 4-carboxylate groups.
Chair Conformations : The two primary chair conformations would involve the substituents being either axial or equatorial. The relative stability of these conformers is dictated by a balance of steric and electronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.org
Influence of Substituents : The conformational free energies of substituents on a piperidine ring are critical for predicting the most stable arrangement. nih.gov For polar substituents like the methoxy (B1213986) and carboxylate groups, electrostatic interactions with the protonated nitrogen (in acidic conditions) or the nitrogen lone pair can significantly influence conformational preference, sometimes stabilizing an otherwise less favorable axial conformer. nih.govresearchgate.net
Computational Methods : Molecular mechanics calculations using force fields (like COSMIC) and quantum mechanical methods (like Density Functional Theory - DFT) are employed to calculate the potential energy of each conformer. nih.gov These calculations help quantify the energy difference (ΔG) between the axial and equatorial forms, predicting the dominant conformer in a given environment. Studies on related N-acylpiperidines have shown that pseudoallylic strain can force a 2-substituent into an axial orientation, and similar electronic effects could be at play with the substituents on this compound. nih.gov
| Factor | Description | Typical Computational Tool | Reference |
|---|---|---|---|
| Steric Hindrance | Repulsive forces between atoms occupying the same space. Large groups in axial positions lead to 1,3-diaxial strain, destabilizing the conformer. | Molecular Mechanics (MM), DFT | rsc.org |
| Torsional Strain | Strain due to eclipsing bonds. The chair form minimizes this by having all bonds staggered. Twist-boat forms have higher torsional strain. | DFT, Semi-empirical methods | ias.ac.in |
| Electrostatic Interactions | Attractive or repulsive forces between partial charges on atoms. Important for polar substituents and in protonated piperidinium salts. | Molecular Mechanics (with charge models), DFT | nih.gov |
| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Can stabilize certain conformations (anomeric effect). | DFT, Natural Bond Orbital (NBO) Analysis | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly DFT, are used to investigate the electronic properties of this compound, providing a detailed picture of its charge distribution and chemical reactivity. jksus.orgnih.gov
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ekb.eg
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. nih.gov It identifies electron-rich regions (negative potential, nucleophilic sites) and electron-poor regions (positive potential, electrophilic sites). For this compound, the oxygen atoms of the methoxy and carboxylate groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. ekb.egchemjournal.kz
Charge Distribution and Reactivity Indices : Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the charge distribution across the molecule. chemjournal.kzchemrxiv.org Reactivity indices derived from DFT, such as chemical potential (µ) and electrophilicity index, can further quantify and predict the molecule's behavior in chemical reactions. chemrxiv.org
| Parameter | Significance | Typical Calculation Method | Reference |
|---|---|---|---|
| HOMO Energy | Indicates the molecule's electron-donating ability (nucleophilicity). Higher energy means a better electron donor. | DFT, Semi-empirical (PM3, AM1) | ekb.eg |
| LUMO Energy | Indicates the molecule's electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor. | DFT, Semi-empirical (PM3, AM1) | ekb.eg |
| HOMO-LUMO Gap | Represents the chemical stability and reactivity. A large gap implies high stability and low reactivity. | DFT, Semi-empirical (PM3, AM1) | ekb.eg |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack and hydrogen bonding. | DFT | nih.gov |
| Atomic Charges (NPA, Mulliken) | Quantifies the electron distribution on each atom, helping to understand polarity and reactivity. | DFT with NBO/Mulliken population analysis | chemjournal.kz |
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions involving piperidine derivatives. By mapping the potential energy surface of a reaction, chemists can understand the transformation from reactants to products, including the identification of transient intermediates and transition states.
For reactions involving this compound, such as N-alkylation, hydrolysis of the ester, or more complex cyclization cascades, computational studies could provide key insights. nih.gov
Transition State Theory : Using DFT, researchers can locate the transition state (the highest energy point along the reaction coordinate) for a given reaction step. The energy of this transition state determines the activation energy, which is directly related to the reaction rate.
Reaction Pathways : Simulations can compare different possible reaction pathways to determine the most energetically favorable one. For instance, in a stereoselective synthesis, computations can explain why one diastereomer is formed preferentially over another by comparing the activation energies of the competing pathways. nih.gov
Solvent Effects : The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), allows for a more realistic simulation of reactions that occur in solution, as the solvent can significantly influence the energies of reactants, products, and transition states. researchgate.net
While specific computational studies on the reaction mechanisms of this compound are not widely published, the methodologies are well-established for analogous systems. For example, simulations could be used to study the mechanism of its synthesis, such as the stereoselective reduction of a precursor or a cyclization reaction, to optimize reaction conditions for higher yield and selectivity. nih.govresearchgate.net
Molecular Docking and Ligand-Scaffold Interactions for Design Optimization
The piperidine scaffold is a common feature in many pharmacologically active compounds, making it a valuable building block in drug design. thieme-connect.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme receptor. nih.gov
Docking Process : The process involves placing the 3D structure of the ligand into the binding site of the target protein. A scoring function is then used to estimate the binding affinity (often expressed as binding energy), and the pose with the best score is analyzed to understand the interactions. nih.govnih.gov
Ligand-Scaffold Interactions : The analysis reveals key non-covalent interactions, such as:
Hydrogen Bonds : The carbonyl oxygen of the ester and the oxygen of the methoxy group can act as hydrogen bond acceptors.
Hydrophobic Interactions : The aliphatic carbons of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Ionic Interactions : If the piperidine nitrogen is protonated, it can form a strong ionic bond (salt bridge) with acidic residues like aspartate or glutamate.
Design Optimization : The insights gained from docking are crucial for optimizing the ligand. By understanding how the molecule fits into the binding site, medicinal chemists can make targeted modifications to improve its affinity, selectivity, and pharmacokinetic properties. thieme-connect.comnih.gov For example, if docking reveals an empty hydrophobic pocket near the piperidine ring, adding a suitable substituent could enhance binding affinity. Molecular dynamics (MD) simulations are often used after docking to confirm the stability of the predicted binding pose and to provide a more dynamic picture of the ligand-receptor complex. nih.govnih.gov
| Piperidine Derivative Class | Biological Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Piperidine-2-carboxylic acids | NMDA Receptor | Binding geometry of the acidic moiety is critical for affinity. | nih.gov |
| 4-Benzyl-piperidines | SARS-CoV-2 Main Protease (Mpro) | Hydrophobic interactions from benzyl groups, potential H-bonds. | nih.govnih.gov |
| Bridged Piperidines | P2Y14 Receptor | H-bonds with backbone carbonyls, ionic interactions with charged residues. | nih.gov |
| 4-(2-aminoethyl)piperidines | σ1 Receptor | Lipophilic interactions with residues like Leu105, Leu182, Tyr206. | nih.gov |
| Hydroxypyridinone-piperidine hybrids | Acetylcholinesterase (AChE) | Interactions within the enzyme's active site, mimicking known inhibitors. | researchgate.net |
Patent Landscape and Industrial Synthesis Implications
Review of Patent Literature Related to Methyl 3-methoxypiperidine-4-carboxylate and its Analogues
The patent landscape for piperidine (B6355638) derivatives is extensive, reflecting their significance as core scaffolds in pharmaceuticals. researchgate.net While patents specifically detailing the synthesis of this compound are not prominently disclosed in public databases, the landscape can be understood by examining patents for its structural analogues and key synthetic precursors. These patents reveal common strategies and areas of innovation in the synthesis of substituted piperidine-4-carboxylates and related compounds.
A significant portion of the patent literature focuses on the synthesis of N-aryl-N-(4-piperidinyl)amides and related structures, which are key components in various active pharmaceutical ingredients. For instance, patents cover compounds where the piperidine ring is a central feature, with various substituents at the 1 and 4 positions. google.com Innovations in this area often revolve around the methods for creating the core piperidine structure or for introducing specific functional groups in a stereoselective manner.
Patents for related molecules, such as ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, provide insight into established synthetic routes. One such process involves the conversion of 3-methoxybenzaldehyde (B106831) through multiple steps, including a selective reduction of an amide function, to yield the desired piperidine ester. google.com This highlights a recurring theme in the patent literature: the development of novel or modified cyclization and functional group manipulation strategies to improve yield and purity.
The table below summarizes key areas of innovation found in the patent literature for piperidine derivatives analogous to this compound.
| Patent Focus Area | Description of Innovation | Example Analogues/Precursors | Relevant Patent Insights |
| Core Ring Formation | Novel cyclization strategies to construct the piperidine ring from acyclic precursors. | Piperidin-4-ones, Dihydropyridines | Focus on improving yields and reducing the number of synthetic steps. googleapis.comgoogle.com |
| Stereoselective Synthesis | Methods to control the stereochemistry of substituents on the piperidine ring. | cis-(3R,4R)-substituted piperidines | Crucial for pharmacological activity; often involves chiral catalysts or auxiliaries. google.com |
| Functional Group Introduction | Efficient methods for adding or modifying functional groups on a pre-existing piperidine scaffold. | N-arylation, Carboxylation | Patents often claim specific reagents or reaction conditions that improve selectivity and yield. google.comgoogle.com |
| Precursor Synthesis | Scalable and cost-effective routes to key intermediates like piperidin-4-ones. | 1-benzylpiperidin-4-one | Improving the synthesis of starting materials is a key strategy for overall process efficiency. googleapis.comresearchgate.net |
Challenges and Strategies in Industrial-Scale Production
Common Challenges in Piperidine Synthesis Scale-Up:
Reagent Toxicity and Cost: Some established laboratory-scale syntheses for piperidines utilize toxic and expensive reagents, such as certain boron compounds, which pose safety risks and are not cost-effective for industrial production. google.com
Purification: The separation of the desired product from by-products and unreacted starting materials can be difficult. Many intermediates and final products in piperidine synthesis are oils or require column chromatography for purification, which is often impractical and expensive on a large scale. google.com
Stereochemical Control: Achieving the correct isomeric form is often critical for a drug's efficacy. Translating stereoselective reactions from the lab to a large-scale reactor can be challenging, requiring precise control over reaction conditions. nih.gov
Solubility Issues: Poor solubility of reagents, such as certain catalysts or bases like cesium carbonate, can complicate scale-up, making reactions difficult to manage in large volumes. nih.govmdpi.com
To overcome these challenges, several strategies are employed in process development chemistry. A primary goal is to develop robust synthetic routes that are efficient, simple, and scalable. researchgate.net This often involves optimizing reaction conditions, such as solvent, temperature, and reagent stoichiometry. For instance, an optimized Strecker-type condensation has been developed for the synthesis of related piperidine intermediates to achieve near-quantitative yields. researchgate.net
Modern synthetic strategies are increasingly being adopted to improve industrial processes:
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety when handling hazardous reagents, and can lead to higher yields and purity. researchgate.net The large surface-area-to-volume ratio in microreactors can enhance the efficiency of reactions like electroreductive cyclizations used to form piperidine rings. researchgate.net
Catalysis: The development of more efficient catalysts is a key strategy. This includes both metal-based and organocatalysis. nih.gov For example, while classic hydrogenation of pyridines to piperidines often requires harsh conditions, newer catalytic systems are being developed to make this process more efficient and selective. nih.gov
Telescoping/One-Pot Reactions: Combining multiple synthetic steps into a single, "one-pot" process without isolating intermediates can significantly improve efficiency by reducing solvent waste, energy consumption, and processing time. nih.gov
Economic and Environmental Aspects of Large-Scale Chemical Synthesis
The economic and environmental performance of a chemical synthesis are intrinsically linked, particularly in the pharmaceutical industry where sustainability is a growing focus. unibo.it Developing greener and more cost-effective manufacturing processes is a critical objective. The concept of "green chemistry" provides a framework for achieving this by focusing on principles like waste prevention, atom economy, and the use of less hazardous chemicals. nih.govresearchgate.net
Economic Considerations: The cost of goods for a pharmaceutical intermediate is heavily influenced by the efficiency of the synthetic route. Key economic drivers include:
Raw Material Costs: The price of starting materials and reagents is a major factor. Routes that utilize inexpensive and readily available feedstocks are preferred. google.com
Process Mass Intensity (PMI): PMI, which is the total mass of materials used to produce a certain mass of product, is a key metric for evaluating the efficiency and environmental impact of a process. High PMI values indicate significant waste and are associated with higher manufacturing costs due to the need to purchase and dispose of large quantities of solvents and other materials. rsc.org
Energy Consumption: Processes that require extreme temperatures or pressures are energy-intensive and therefore more expensive to operate. nih.gov
Throughput and Cycle Time: The amount of product that can be made in a given time period is critical. Long reaction times or complex, multi-day purification steps can create bottlenecks and increase operational costs. google.com
Environmental and Green Chemistry Aspects: The environmental impact of chemical synthesis is a major concern. The pharmaceutical industry has been actively seeking to "green" its processes. unibo.it
Solvent Use: Solvents account for a large portion of the waste generated in chemical synthesis. unibo.it There is a strong emphasis on reducing solvent use, replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or newer bio-based solvents), or developing solvent-free reaction conditions. unibo.itmdpi.com
Catalysis vs. Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. mdpi.com Biocatalysis, using enzymes, is a particularly sustainable approach that can increase yield and productivity while avoiding the need for heavy metal catalysts. mdpi.com
Waste Reduction: The best way to manage waste is to not create it in the first place. This is the principle of "prevention." nih.gov Synthetic routes are designed to maximize atom economy, meaning that a maximal proportion of the atoms from the reactants end up in the final product.
Alternative Energy Sources: Technologies like microwave-assisted synthesis are being explored as energy-efficient methods that can accelerate reaction rates and improve yields. mdpi.com While scale-up can be a challenge, strategies are being developed to overcome these limitations. mdpi.com
The synthesis of piperidine-based molecules is an area where green chemistry principles are being actively applied. For example, efficient, one-pot multicomponent reactions are being developed to synthesize substituted piperidines, reducing the number of steps and waste. researchgate.net New methods for producing key intermediates like 2-aminomethylpiperidine from bio-renewable sources are also being explored. rsc.org
| Parameter | Traditional Approach | Green Chemistry Approach | Impact |
| Reagents | Stoichiometric, often toxic (e.g., strong acids/bases, heavy metals) | Catalytic (metals, enzymes, organocatalysts), less hazardous reagents | Reduced waste, improved safety, lower cost. mdpi.com |
| Solvents | Large volumes of volatile organic compounds (VOCs) | Reduced solvent use, replacement with water or green solvents, solvent-free conditions | Lower environmental impact, reduced disposal costs. unibo.it |
| Process | Multi-step with intermediate isolation, high energy input | One-pot reactions, flow chemistry, microwave-assisted synthesis | Increased efficiency, lower energy consumption, improved safety. researchgate.netmdpi.com |
| Feedstocks | Petroleum-based | Bio-renewable sources | Increased sustainability. rsc.org |
Q & A
Basic: What safety precautions are essential when handling Methyl 3-methoxypiperidine-4-carboxylate?
Answer:
When handling this compound, wear full protective clothing, including gloves and safety goggles, to avoid skin/eye contact. Use in a well-ventilated area to prevent inhalation of dust or vapors. Avoid contact with ignition sources, as decomposition products may include toxic gases (e.g., CO, NOx) under fire conditions . Store at recommended temperatures (e.g., -20°C for analogs) to maintain stability and minimize degradation .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- NMR and HPLC : Confirm purity and structural integrity via H/C NMR and high-performance liquid chromatography (HPLC), as demonstrated for related piperidine derivatives .
- X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Validate results with Mercury CSD for visualization and packing analysis .
Advanced: How can discrepancies in crystallographic refinement results from different software be resolved?
Answer:
Discrepancies may arise due to algorithmic differences (e.g., SHELXL vs. other programs). Mitigate by:
Cross-validating with multiple refinement tools (e.g., WinGX suite ).
Assessing residual density maps and R-factors to identify outliers.
Using Mercury CSD’s packing similarity module to compare structural motifs .
Referencing Cremer-Pople puckering parameters to resolve ring conformation ambiguities .
Advanced: How to analyze the puckering dynamics of the piperidine ring computationally?
Answer:
Cremer-Pople Coordinates : Define the mean plane of the ring and calculate amplitude (q) and phase (φ) parameters to quantify puckering .
Software Tools : Use Mercury CSD to visualize ring conformations and compare with database entries (e.g., Cambridge Structural Database) .
Validation : Cross-reference results with ORTEP-3 graphical models to ensure accuracy in bond angles and torsions .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Store in airtight containers at -20°C to avoid moisture absorption and thermal decomposition .
- Monitor for discoloration or precipitation, which may indicate instability.
- Avoid prolonged exposure to light, as UV radiation can degrade methoxy and ester groups .
Advanced: How can Mercury CSD aid in studying the compound’s crystal packing?
Answer:
Mercury CSD enables:
- Void Analysis : Identify solvent-accessible regions and potential co-crystal formation.
- Intermolecular Interaction Mapping : Detect hydrogen bonds, π-π stacking, and van der Waals contacts using the Materials Module .
- Pseudo-symmetry Detection : Resolve twinning or disorder issues common in piperidine derivatives .
Advanced: How to design experiments for assessing biological activity of derivatives?
Answer:
Derivatization : Introduce functional groups (e.g., sulfonyl, fluorophenyl) at the 4-position, guided by synthetic routes for analogs .
In Vitro Assays : Screen for receptor binding (e.g., opioid receptors) using competitive displacement assays, referencing protocols for meperidine derivatives .
Toxicity Profiling : Conduct acute toxicity studies (e.g., LD) and monitor for respiratory or ocular irritation, as seen in structurally similar compounds .
Advanced: How to resolve contradictions in reactivity or stability data?
Answer:
Replicate Experiments : Ensure consistency in reaction conditions (e.g., solvent purity, temperature control) .
Analytical Cross-Check : Compare NMR, HPLC, and mass spectrometry data with published benchmarks for piperidine carboxylates .
Computational Modeling : Use density functional theory (DFT) to predict reactivity hotspots and validate against experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
